molecular formula C17H16N2O2 B13940214 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one

Cat. No.: B13940214
M. Wt: 280.32 g/mol
InChI Key: JUEXPZSBWJEDSZ-UHFFFAOYSA-N
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Description

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to a phenylpentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring. One common method involves the use of a palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . This method allows for subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one involves the inhibition of FAAH . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid. By inhibiting FAAH, the compound prevents the degradation of anandamide and oleamide, leading to increased levels of these bioactive lipids. This inhibition occurs through the binding of the compound to the active site of FAAH, blocking its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is unique due to its specific combination of an oxazole ring fused to a pyridine ring and connected to a phenylpentanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one

InChI

InChI=1S/C17H16N2O2/c20-14(10-5-4-9-13-7-2-1-3-8-13)17-19-16-15(21-17)11-6-12-18-16/h1-3,6-8,11-12H,4-5,9-10H2

InChI Key

JUEXPZSBWJEDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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